Methyl 5-bromopyridine-2-carboxylate
Description
Contextualizing Pyridine (B92270) Derivatives in Chemical Sciences
Pyridine, a heterocyclic organic compound with the chemical formula C₅H₅N, is structurally related to benzene (B151609), with one CH group replaced by a nitrogen atom. google.com This single substitution has profound effects on the molecule's physical and chemical properties, making the pyridine scaffold a cornerstone in organic synthesis and medicinal chemistry.
Significance of Pyridine Scaffolds in Organic Synthesis
The pyridine ring is a fundamental structural unit found in a vast array of natural products, including vitamins like nicotinamide (B372718) (Vitamin B3) and alkaloids. google.com In synthetic organic chemistry, pyridine derivatives are prized for their versatility. The nitrogen atom in the ring imparts unique electronic properties, influencing the molecule's reactivity and allowing for a wide range of chemical transformations. Pyridine scaffolds serve as essential building blocks for creating complex molecules with diverse functionalities. They are frequently used as precursors for pharmaceuticals and agrochemicals, where the pyridine moiety can enhance the biological activity or reduce the toxicity of the resulting compounds. uni-heidelberg.de
Role of Halogenated Pyridines as Synthetic Intermediates
The introduction of a halogen atom, such as bromine, onto the pyridine ring dramatically enhances its utility as a synthetic intermediate. Halogenated pyridines are key substrates in a multitude of cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com Reactions such as the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling frequently employ halogenated pyridines to introduce new functional groups or to link different molecular fragments. mdpi.com
The bromine atom in a compound like Methyl 5-bromopyridine-2-carboxylate serves as a reactive handle. Its position on the pyridine ring allows for regioselective functionalization, meaning chemists can precisely control where subsequent chemical modifications occur. This level of control is crucial in the multi-step synthesis of complex target molecules, particularly in the development of new drugs and agricultural chemicals. The presence of both the bromo-substituent and the methyl ester group provides two distinct points for chemical modification, further enhancing the synthetic versatility of the molecule.
Research Rationale for this compound
This compound, with its CAS Number 29682-15-3, is recognized as a valuable building block in several areas of scientific research due to its specific chemical structure. chemimpex.com The combination of a pyridine ring, a bromine atom, and a methyl carboxylate group makes it a versatile precursor for synthesizing a variety of target molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₆BrNO₂ |
| Molecular Weight | 216.03 g/mol |
| Appearance | Solid |
| CAS Number | 29682-15-3 |
Identification as a Key Building Block in Pharmaceutical Development
In the field of pharmaceutical development, pyridine derivatives are integral to the structure of thousands of existing and potential drug molecules. nih.gov The pyridine ring is often considered a "privileged scaffold" because it can interact with a wide range of biological targets. This compound serves as an important intermediate in the synthesis of new pharmaceutical compounds. uni-heidelberg.de Its structure allows for modification through reactions like the Suzuki coupling, a powerful tool in medicinal chemistry for creating the complex bi-aryl structures often found in modern drugs. mdpi.com While specific, publicly disclosed drug compounds synthesized directly from this compound are not readily detailed in available literature, its role as a precursor is established for creating libraries of novel compounds for drug discovery screening. For instance, similar bromopyridine structures are used in the synthesis of kinase inhibitors, a major class of anticancer drugs. arabjchem.org
Importance in Agrochemical Research
The development of new herbicides, fungicides, and insecticides is crucial for modern agriculture. Pyridine-based compounds, particularly picolinic acids, form a significant class of herbicides. nih.govnih.gov this compound is a derivative of picolinic acid and is utilized as an intermediate in the synthesis of new agrochemical candidates. uni-heidelberg.de The bromine atom allows for the introduction of various aryl groups via cross-coupling reactions, a common strategy in the design of modern herbicides. nih.gov The resulting complex molecules can be screened for their efficacy in controlling unwanted vegetation and crop pests. Although specific commercial agrochemicals derived directly from this starting material are not detailed in the accessible research, its utility lies in its ability to generate diverse structures for high-throughput screening in agrochemical discovery programs.
Utility in Biochemical Research
In biochemical research, this compound is classified as a biochemical reagent. uni-heidelberg.demedchemexpress.commedchemexpress.com This designation indicates its use as a tool or starting material for life science-related research. medchemexpress.commedchemexpress.com It can be employed in the synthesis of more complex molecules used to probe biological systems, such as enzyme inhibitors or molecular probes designed to study metabolic pathways. chemimpex.com The specific applications and detailed findings of its use in biochemical studies, such as investigating enzyme interactions, are part of ongoing research efforts within various laboratories. However, its fundamental role is to provide a reliable chemical scaffold from which biochemists and medicinal chemists can build specialized tools to explore the intricate workings of biological processes. uni-heidelberg.de
Applications in Materials Science
The structural framework of this compound makes it a promising precursor for advanced materials. Pyridine-based ligands are integral to the construction of coordination polymers and metal-organic frameworks (MOFs). nih.govmdpi.comrsc.org The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group (after hydrolysis of the ester) can coordinate with metal ions, leading to the formation of extended, highly organized structures. mdpi.com These materials are investigated for applications in gas storage, catalysis, and sensing.
Furthermore, pyridine derivatives are widely used in the development of organic light-emitting diodes (OLEDs). researchgate.netmdpi.com The pyridine-3,5-dicarbonitrile (B74902) moiety, for instance, has gained significant attention in creating materials for heavy-metal-free OLEDs. nih.gov Through cross-coupling reactions at the bromine position, the this compound core can be functionalized to synthesize novel organic semiconductors with tailored electronic and photophysical properties for use as emitters or host materials in OLED devices. nih.govmdpi.com
Emerging Role in Diagnostic Agent Development
In the field of medical diagnostics, particularly in Positron Emission Tomography (PET), this compound serves as a valuable precursor for the synthesis of imaging agents. nih.gov The development of novel PET radiotracers is a critical area of research for visualizing and understanding complex biological processes in vivo. nih.govnih.gov The aryl bromide functionality of the molecule is a prime site for the introduction of positron-emitting radionuclides, such as Fluorine-18 (B77423), via palladium-catalyzed cross-coupling reactions. This allows for the creation of targeted radiotracers for imaging specific receptors or enzymes in the body. nih.gov
Similarly, the compound is a foundational scaffold for creating small-molecule fluorescent probes. labinsights.nl These probes typically consist of a fluorophore, a recognition element (ligand), and a linker. labinsights.nl The bromine atom on the pyridine ring can be readily substituted with a variety of fluorophores through reactions like the Suzuki or Heck coupling, while the ester group can be modified to attach a targeting ligand. This modular approach enables the synthesis of custom probes for applications in bioanalysis, environmental monitoring, and clinical disease diagnosis. labinsights.nl
Scope and Objectives of the Research Outline
This article provides a detailed analysis of this compound, focusing on its synthesis, chemical behavior, and characterization. The primary objectives are to deliver a comprehensive overview of its preparation, explore its reactivity through various mechanistic pathways, detail strategies for its derivatization, and investigate the spectroscopic techniques used for its identification and structural elucidation.
Comprehensive Analysis of Synthetic Methodologies
The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid. A common and efficient method involves the reaction of 5-bromopyridine-2-carboxylic acid with methanol (B129727) in the presence of a dehydrating agent or catalyst.
| Starting Material | Reagents | Conditions | Yield |
| 5-Bromo-2-pyridinecarboxylic Acid | Methanol, Thionyl Chloride | Cooled to 0 °C, then heated to 50 °C for 12 hours | 80% |
| Pyridine-2-carboxylate methyl ester | 65% Sulfuric Acid, NaBrO₃ | Stirring, 25-35 °C for 4 hours | Not specified |
This table summarizes common synthetic routes for this compound.
Exploration of Reactivity and Mechanistic Pathways
The reactivity of this compound is dominated by the two functional groups: the bromo substituent on the pyridine ring and the methyl ester group.
Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is highly susceptible to palladium-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon bonds. mdpi.com
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org The catalytic cycle proceeds through three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the activated boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org This is a versatile method for synthesizing biaryl compounds. mdpi.comnih.gov
Heck-Mizoroki Reaction: This reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orglibretexts.org The mechanism involves oxidative addition of the aryl bromide to palladium, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org
Nucleophilic Acyl Substitution: The methyl ester group is susceptible to nucleophilic attack at the carbonyl carbon. masterorganicchemistry.com
Hydrolysis: Under basic conditions (saponification), the ester can be hydrolyzed by a hydroxide (B78521) ion to form the corresponding carboxylate salt. masterorganicchemistry.com Subsequent acidification yields the carboxylic acid.
Amidation: The ester can be converted to an amide by direct reaction with an amine. This reaction is often facilitated by coupling agents like HBTU or can be catalyzed by compounds such as those containing boron or zirconium, particularly when using less reactive amines. nih.govresearchgate.netsci-hub.se
Overview of Derivatization Strategies
The dual reactivity of this compound allows for extensive derivatization, enabling the creation of a diverse library of compounds from a single starting material.
| Reactive Site | Reaction Type | Reagents/Catalysts | Resulting Structure |
| C-Br Bond | Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | Aryl-substituted pyridine |
| C-Br Bond | Heck Coupling | Alkene, Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., K₂CO₃) | Alkenyl-substituted pyridine |
| C-Br Bond | Nucleophilic Aromatic Substitution | Phenols, Base (e.g., Cs₂CO₃) | Phenoxy-substituted pyridine |
| Ester Group | Amidation | Amine, Coupling agent (e.g., HBTU) or catalyst (e.g., ZrCl₄) | Pyridine-2-carboxamide |
| Ester Group | Hydrolysis | Base (e.g., NaOH), then Acid (e.g., HCl) | 5-Bromopyridine-2-carboxylic acid |
This table outlines key derivatization strategies for modifying this compound.
Investigation of Advanced Spectroscopic Characterization Techniques
The structural elucidation and confirmation of this compound rely on several advanced spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the methyl protons (-OCH₃) around 3.9-4.0 ppm. - Three distinct signals in the aromatic region (approx. 7.5-8.7 ppm) corresponding to the protons on the pyridine ring, showing characteristic doublet and doublet of doublets splitting patterns. |
| ¹³C NMR | - A signal for the methyl carbon. - A signal for the carbonyl carbon of the ester group (approx. 164-166 ppm). - Five distinct signals for the carbons of the pyridine ring, with the carbon attached to the bromine atom appearing at a characteristic chemical shift. |
| FTIR | - A strong absorption band for the C=O stretch of the ester group, typically around 1720-1740 cm⁻¹. - Vibrations corresponding to the C-Br bond. - Characteristic aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight (216.03 g/mol ). sigmaaldrich.com - A characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). |
This table details the expected spectroscopic data for the characterization of this compound.
Computational Chemistry Approaches for Understanding the Reactivity and Properties of this compound Remain Largely Unexplored in Publicly Available Research
In contemporary chemical research, computational methods are routinely applied to predict a wide range of molecular properties. These can include the optimization of molecular geometry, calculation of vibrational frequencies to aid in the interpretation of infrared and Raman spectra, and the determination of electronic properties such as molecular orbital energies (HOMO and LUMO), which are crucial for understanding a molecule's reactivity and kinetic stability. Furthermore, calculations of various reactivity descriptors, including chemical hardness, softness, electronegativity, and the electrophilicity index, provide quantitative insights into the chemical behavior of a compound.
For analogous pyridine-based structures, researchers have successfully employed these computational techniques. For example, studies on related bromo-substituted pyridine derivatives have utilized DFT to analyze frontier molecular orbitals, map electrostatic potential surfaces to identify sites susceptible to electrophilic or nucleophilic attack, and predict spectroscopic data that correlates well with experimental findings. Such analyses provide a deeper understanding of reaction mechanisms and can guide the synthesis of new functional materials and pharmaceutical agents.
However, the application of these established computational methodologies to this compound has not been specifically detailed in the reviewed academic and scientific publications. Consequently, data tables featuring calculated properties such as optimized bond lengths and angles, Mulliken atomic charges, or HOMO-LUMO energy gaps for this compound, derived from quantum chemical calculations, are not available in the current body of scientific literature.
The absence of such computational studies on this compound represents a notable opportunity for future research. A dedicated computational investigation would be invaluable for complementing experimental studies and providing a more complete physicochemical profile of this compound. Such work would not only be of fundamental academic interest but could also support its application in synthetic chemistry and materials science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-bromopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-7(10)6-3-2-5(8)4-9-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEURNBCYNWNADN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426844 | |
| Record name | methyl 5-bromopicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29682-15-3 | |
| Record name | 2-Pyridinecarboxylic acid, 5-bromo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29682-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 5-bromopicolinate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID20426844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-bromopyridine-2-carboxylate | |
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Ii. Synthetic Methodologies for Methyl 5 Bromopyridine 2 Carboxylate and Its Precursors
Established Synthetic Routes to Pyridine (B92270) Carboxylates
The most direct method for the synthesis of Methyl 5-bromopyridine-2-carboxylate is the Fischer esterification of its corresponding carboxylic acid, 5-Bromopyridine-2-carboxylic acid. This acid-catalyzed reaction typically involves heating the carboxylic acid with an excess of methanol (B129727).
A common and effective method utilizes thionyl chloride (SOCl₂) in methanol. The thionyl chloride reacts with methanol in situ to generate HCl, which acts as the catalyst for the esterification under anhydrous conditions. In a typical procedure, 5-Bromopyridine-2-carboxylic acid is dissolved in anhydrous methanol and cooled. Thionyl chloride is then added dropwise, and the mixture is heated to ensure the reaction goes to completion. This method is advantageous as it drives the equilibrium towards the product by removing water as it is formed.
Table 1: Reaction Conditions for the Esterification of 5-Bromopyridine-2-carboxylic Acid
| Reactant | Reagent | Solvent | Temperature | Time |
|---|---|---|---|---|
| 5-Bromopyridine-2-carboxylic acid | Thionyl chloride (SOCl₂) | Methanol | 50 °C | 12 hours |
Alternative synthetic strategies involve the construction of the target molecule from more readily available substituted pyridine precursors. These multi-step routes offer flexibility and can be adapted based on the availability of starting materials.
The synthesis of this compound from an aminopyridine precursor such as 2-Amino-5-bromo-4-methylpyridine is a multi-step process that relies on classic transformations of aromatic amines. It is important to note that the 4-methyl group present in the starting material is not present in the final product, implying its removal or the use of a different, non-methylated precursor like 2-Amino-5-bromopyridine (B118841) in a practical synthesis.
The core transformation involves converting the amino group into a diazonium salt, which is then displaced by a cyano group in a Sandmeyer reaction. wikipedia.orgorganic-chemistry.orgresearchgate.net The diazotization is typically carried out by treating the aminopyridine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong mineral acid) at low temperatures. rsc.orgrsc.orgorganic-chemistry.org The resulting diazonium salt is then reacted with a copper(I) cyanide salt to install the nitrile at the 2-position.
Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the carboxylic acid. The final step is the esterification of the resulting 5-Bromopyridine-2-carboxylic acid, as described in section 2.1.1, to afford the target methyl ester.
This pathway utilizes organometallic intermediates to construct the carboxylate functionality. A more practical starting material for this approach is 2,5-dibromopyridine (B19318), as the methoxy (B1213986) group in 5-bromo-2-methoxypyridine (B44785) is not a suitable leaving group for this transformation.
The synthesis hinges on a selective lithium-bromine exchange. Treatment of 2,5-dibromopyridine with a strong organolithium base, such as n-butyllithium, at very low temperatures (e.g., -78 °C) results in a regioselective exchange of the bromine atom at the 2-position. acs.orgresearchgate.net The higher acidity of the proton at the 6-position makes the 2-position more susceptible to this exchange.
The resulting 5-bromo-2-lithiopyridine intermediate is a potent nucleophile. It can then be quenched with an appropriate electrophile to introduce the carboxylate group. Reacting the organolithium species with dry ice (solid CO₂) followed by an acidic workup yields 5-Bromopyridine-2-carboxylic acid, which can then be esterified. Alternatively, direct alkoxycarbonylation can be achieved by reacting the lithiated intermediate with an agent like methyl chloroformate or dimethyl carbonate to form this compound in a single step.
An alternative strategy involves introducing the bromine atom onto a pre-existing pyridine-2-carboxylate scaffold. This approach relies on electrophilic aromatic substitution.
####### 2.1.2.3.1. Utilizing N-Bromosuccinimide (NBS) as a Brominating Agent
The bromination of Methyl pyridine-2-carboxylate can be achieved using N-Bromosuccinimide (NBS) as the brominating agent. organic-chemistry.org The pyridine ring is inherently electron-deficient, making electrophilic substitution reactions more challenging than on benzene (B151609) and typically requiring harsh conditions. quimicaorganica.orgquora.com Both the ring nitrogen and the electron-withdrawing methyl carboxylate group at the 2-position deactivate the ring towards electrophilic attack. These groups direct incoming electrophiles primarily to the C-3 and C-5 positions. quora.compearson.com Consequently, the bromination of Methyl pyridine-2-carboxylate with NBS is expected to yield the desired 5-bromo isomer.
The reaction often requires forcing conditions, such as the use of oleum (B3057394) (fuming sulfuric acid), to facilitate the substitution. google.com The exact conditions, including solvent and temperature, are critical to achieving good yields and selectivity, as the reactivity of pyridine derivatives can be sensitive to the reaction environment. nsf.gov
Multi-step Syntheses from Substituted Pyridines
Bromination of Pyridine-2-carboxylate Derivatives
Bromination with Bromine
The direct introduction of a bromine atom onto the pyridine ring is a fundamental transformation in the synthesis of brominated pyridine derivatives. The use of elemental bromine (Br₂) is a long-established method for this purpose.
One illustrative example of direct bromination involves the reaction of 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide with bromine in glacial acetic acid. nih.gov In this procedure, bromine is added dropwise to a solution of the pyridine derivative at room temperature while stirring in sunlight. The reaction mixture is then heated on a water bath for two hours. Following this, dilution with cold water precipitates the product, 3-bromo-6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide. nih.gov
Another relevant synthetic protocol is the preparation of 2,5-dibromo-3-methylpyridine. google.com This multi-step process involves an initial bromination step where 2-amino-3-methylpyridine (B33374) is first reacted with acetic anhydride. After cooling, liquid bromine is added dropwise, and the reaction is maintained at 50-60°C for 2 to 3 hours. Subsequent workup involving the addition of water and sodium hydroxide (B78521) solution, followed by filtration, drying, and recrystallization, yields 2-amino-3-methyl-5-bromopyridine. google.com This intermediate is then further transformed into the target 2,5-dibromo-3-methylpyridine.
These examples highlight the direct use of bromine for the regioselective bromination of pyridine rings, a key step that can be adapted for the synthesis of precursors to this compound. The reaction conditions, such as solvent, temperature, and reaction time, are critical parameters that influence the yield and selectivity of the bromination reaction.
Novel and Green Chemistry Approaches in Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods in organic chemistry. This is particularly relevant for the synthesis of functionalized heterocycles like bromopyridines, where traditional methods often involve harsh conditions and the generation of significant waste. This section explores some of the novel and green chemistry approaches that are being applied to the synthesis of these important compounds.
Catalytic Methods for Pyridine Functionalization
Catalytic C-H functionalization has emerged as a powerful tool for the direct and selective introduction of functional groups onto the pyridine ring, minimizing the need for pre-functionalized starting materials. jalsnet.com While direct catalytic bromination of the pyridine core can be challenging, the broader field of catalytic pyridine functionalization offers insights into modern synthetic strategies.
A notable example is the C4-selective carboxylation of pyridines using CO₂. acs.org This one-pot protocol involves an initial C-H phosphination, followed by a copper-catalyzed carboxylation of the resulting phosphonium (B103445) salts with carbon dioxide. The reaction proceeds under mild conditions, at room temperature, using CuCl as the catalyst, N,N,N',N'-tetramethylethylenediamine (TMEDA) as a ligand, and ZnEt₂ as a reductant. acs.org This method has demonstrated good functional group tolerance and scalability. While not a direct bromination, this approach exemplifies the potential of catalytic methods for the selective functionalization of the pyridine ring, which could be adapted for the introduction of other functionalities.
Another innovative strategy involves the practical and regioselective synthesis of C4-alkylated pyridines via a Minisci reaction. libretexts.org This approach utilizes a removable blocking group to direct the alkylation to the C4 position with high selectivity under acid-free conditions. This method is operationally simple and scalable, offering a departure from the traditional late-stage application of Minisci chemistry. libretexts.org Such strategies for selective functionalization highlight the ongoing advancements in pyridine chemistry that can inspire new routes to specifically substituted pyridines.
The development of these catalytic methods is driven by the need for more efficient and sustainable chemical processes. By enabling the direct functionalization of the pyridine core, these approaches reduce the number of synthetic steps, minimize waste, and offer access to a wide range of substituted pyridines that are valuable in various fields of chemical research.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has gained significant traction as a green chemistry technique due to its ability to dramatically reduce reaction times, increase product yields, and often lead to cleaner reactions with fewer byproducts. google.comtcichemicals.com This technology utilizes the efficient heating of the reaction mixture through the interaction of microwaves with polar molecules, leading to rapid and uniform heating. nih.gov
The advantages of microwave irradiation have been demonstrated in the synthesis of various heterocyclic compounds. For instance, in the synthesis of certain isothiazolopyridines, pyridothiazines, and pyridothiazepines, microwave-assisted reaction conditions have been shown to provide higher yields in shorter times compared to conventional heating methods. scbt.com One specific example involved the heating of reactants under microwave irradiation at 500 W and 140°C for just 5 minutes, a significant time reduction compared to the hours required for the conventional method. tcichemicals.com
In the context of bromination, a study on the synthesis of 3-bromo-6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide and related compounds highlighted the benefits of MAOS. Researchers who re-synthesized previously described compounds under microwave conditions reported an increase in reaction yields by 17–23% compared to conventional methods, along with a significant reduction in reaction times. tcichemicals.com
Flow Chemistry Applications in Bromopyridine Synthesis
Flow chemistry, utilizing microreactors, has emerged as a powerful technology for the synthesis of chemical compounds, offering advantages such as enhanced safety, improved reaction control, higher yields, and the ability to perform reactions that are challenging in traditional batch processes. thermofisher.combldpharm.com This is particularly relevant for the synthesis of bromopyridines, where some intermediates can be unstable.
A significant application of flow chemistry is in the synthesis of disubstituted pyridines from dibromopyridines via a bromine/lithium exchange reaction. thermofisher.combldpharm.com By using a flow microreactor system, this reaction can be carried out without the need for cryogenic conditions (e.g., -78 °C) that are typically required in batch processes. The short residence times and efficient temperature control within the microreactor prevent the decomposition of the reactive pyridyllithium intermediates. thermofisher.combldpharm.com
Furthermore, flow chemistry has enabled the "flash synthesis" of compounds derived from 4-bromopyridine (B75155). google.com Due to its instability, 4-bromopyridine is commercially available as its hydrochloride salt, which requires a multi-step process of desalting, extraction, and drying before use. In a one-flow system, these operations, along with the subsequent halogen-lithium exchange reaction, can be integrated into a continuous process. This entire reaction sequence can be completed in as little as 20 seconds, leading to higher yields compared to conventional methods because the unstable 4-bromopyridine is used immediately after its generation. google.com
These examples demonstrate the transformative potential of flow chemistry in the synthesis of bromopyridines, enabling safer, more efficient, and scalable production of these important chemical building blocks.
Iii. Reactivity and Mechanistic Investigations of Methyl 5 Bromopyridine 2 Carboxylate
Cross-Coupling Reactions of Methyl 5-bromopyridine-2-carboxylate
The presence of a bromine atom on the pyridine (B92270) ring at the 5-position makes this compound an excellent candidate for a variety of cross-coupling reactions. These reactions typically involve the use of a palladium catalyst to facilitate the coupling of the bromopyridine with an organometallic reagent.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are highly effective in mediating the formation of carbon-carbon bonds. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation with an organometallic nucleophile, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The efficiency and outcome of these reactions are heavily influenced by the choice of ligands, bases, and solvents.
The Suzuki-Miyaura coupling is a widely utilized palladium-catalyzed reaction that couples an organoboron reagent (typically a boronic acid or its ester) with an organic halide. This reaction is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents. organic-chemistry.orglibretexts.org
The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the specific reaction conditions, including the choice of palladium precursor, ligand, base, and solvent. A variety of palladium sources can be employed, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). nih.govmdpi.com
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd₂(dba)₃ | Phosphite or Phosphine (B1218219) Oxide | KF/NaOtBu | Dioxane | RT - 100 | Varies |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | Dioxane/H₂O | 85-95 | Moderate to Good |
| Pd(OAc)₂ | PCy₃ | Various | Various | RT | Good |
This table presents a summary of general conditions for Suzuki-Miyaura couplings of bromopyridines. Specific yields for this compound will vary depending on the boronic acid used.
In molecules containing multiple halide atoms, the regioselectivity of the Suzuki-Miyaura coupling becomes a significant consideration. For di-substituted pyridines, the site of the coupling is influenced by both electronic and steric factors. Generally, the more electron-deficient or less sterically hindered position is more reactive towards oxidative addition by the palladium catalyst. rsc.org In the case of a 2,5-disubstituted pyridine like this compound, the electronic nature of the ester group at the 2-position and the inherent electronic properties of the pyridine ring will influence the reactivity of the C-Br bond at the 5-position. In many instances with 2,5-dihalopyridines, the coupling preferentially occurs at the 5-position due to a combination of these electronic and steric effects. For example, in the sequential Suzuki-Miyaura coupling of 5-bromo-2-tosyloxypyridine, the initial reaction occurs selectively at the C-Br bond. seoultech.ac.kr
This compound can be coupled with a wide array of aryl and heteroaryl boronic acids to generate a diverse range of biaryl and heteroaryl-pyridine structures. The electronic properties of the boronic acid can influence the reaction efficiency. Both electron-rich and electron-poor arylboronic acids have been successfully coupled with bromopyridines, demonstrating the broad applicability of this methodology. mdpi.com This versatility allows for the synthesis of a large library of compounds with varied electronic and steric properties, which is particularly valuable in drug discovery and materials science. For instance, the coupling with substituted phenylboronic acids can introduce functionalities that can modulate the biological activity or physical properties of the resulting molecule.
| Boronic Acid | Product |
| Phenylboronic acid | Methyl 5-phenylpyridine-2-carboxylate |
| 4-Methoxyphenylboronic acid | Methyl 5-(4-methoxyphenyl)pyridine-2-carboxylate |
| 4-Chlorophenylboronic acid | Methyl 5-(4-chlorophenyl)pyridine-2-carboxylate |
| 3-Thienylboronic acid | Methyl 5-(thiophen-3-yl)pyridine-2-carboxylate |
This table illustrates the potential scope of the Suzuki-Miyaura coupling with this compound.
The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organic halide and an organotin compound (organostannane). libretexts.orgwikipedia.org A key advantage of the Stille reaction is the stability and tolerance of organostannanes to a wide variety of functional groups, and they are often unreactive towards many other reagents, which allows for their use in complex syntheses. libretexts.org However, a significant drawback is the toxicity of the tin reagents and byproducts.
The general mechanism of the Stille coupling is similar to that of the Suzuki-Miyaura reaction, involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, and often in a non-polar solvent like toluene (B28343) or THF. harvard.edu In some cases, additives such as copper(I) salts can accelerate the reaction. harvard.edu
While specific examples of Stille couplings involving this compound are not as extensively documented in readily available literature as Suzuki-Miyaura couplings, the general reactivity of bromopyridines in Stille reactions is well-established. It is expected that this compound would readily participate in Stille couplings with various organostannanes, such as vinyl-, aryl-, and heteroarylstannanes, to afford the corresponding coupled products. The choice of catalyst, ligand, and reaction conditions would be crucial for achieving high yields and selectivity.
| Organostannane | Expected Product |
| Tributyl(vinyl)stannane | Methyl 5-vinylpyridine-2-carboxylate |
| Tributyl(phenyl)stannane | Methyl 5-phenylpyridine-2-carboxylate |
| 2-(Tributylstannyl)thiophene | Methyl 5-(thiophen-2-yl)pyridine-2-carboxylate |
This table provides a hypothetical scope for the Stille coupling of this compound based on the known reactivity of bromopyridines.
Negishi Coupling Reactions
The Negishi coupling is a powerful palladium- or nickel-catalyzed reaction that joins organozinc compounds with organic halides. wikipedia.org This reaction is widely utilized for its high functional group tolerance, including esters, making it suitable for derivatizing this compound. orgsyn.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org
While specific studies detailing the Negishi coupling of this compound are not prevalent, the reaction is well-documented for various bromopyridines. orgsyn.org The presence of the ester group is generally well-tolerated. orgsyn.org The reaction would involve the formation of a pyridyl-palladium intermediate, which then couples with an organozinc partner.
Table 1: Representative Conditions for Negishi Coupling of Bromopyridines This table is based on general findings for bromopyridine substrates and illustrates expected conditions for this compound.
| Organozinc Reagent (R'-ZnX) | Catalyst | Ligand | Solvent | Product (R') | Reference |
|---|---|---|---|---|---|
| Phenylzinc chloride | Pd(PPh₃)₄ | Triphenylphosphine | THF | Phenyl | wikipedia.org |
| Alkylzinc bromide | PdCl₂(dppf) | dppf | THF | Alkyl | nih.gov |
Kumada Cross-Coupling Reaction
The Kumada coupling was one of the first transition metal-catalyzed cross-coupling methods developed, utilizing a Grignard reagent (organomagnesium halide) and an organic halide. wikipedia.org The reaction is typically catalyzed by nickel or palladium complexes. wikipedia.orgarkat-usa.org The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org
A significant challenge in applying the Kumada coupling to this compound is the high reactivity of the Grignard reagent. mdpi.com Grignard reagents are strong nucleophiles and bases that can readily react with ester functionalities. This can lead to side reactions, such as nucleophilic acyl substitution at the methyl carboxylate group, competing with the desired cross-coupling at the C-Br bond. Therefore, successful Kumada coupling of this substrate would require carefully controlled conditions, potentially at low temperatures, and the use of specific catalyst systems that favor the cross-coupling pathway. mdpi.com Iron-catalyzed variants have also been developed and may offer different reactivity profiles. bris.ac.ukresearchgate.net
Table 2: Potential Kumada Coupling Reaction Parameters This table outlines plausible conditions, acknowledging the challenge of ester group compatibility.
| Grignard Reagent (R'-MgX) | Catalyst | Solvent | Potential Product (R') | Key Challenge | Reference |
|---|---|---|---|---|---|
| Arylmagnesium bromide | NiCl₂(dppe) | THF / Diethyl ether | Aryl | Reaction with ester group | wikipedia.org |
| Alkylmagnesium chloride | Pd(PPh₃)₄ | THF | Alkyl | Reaction with ester group | arkat-usa.org |
Hiyama Cross-Coupling Reaction
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organic halide and an organosilane. nih.gov A key feature of this reaction is the requirement of an activator, typically a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to generate a hypervalent silicon species that facilitates transmetalation to the palladium center. nih.govresearchgate.net Organosilanes are appealing coupling partners due to their stability, low toxicity, and ease of handling. researchgate.net
The reaction is applicable to a wide range of aryl bromides and has been shown to tolerate various functional groups. nih.govresearchgate.net For this compound, the Hiyama coupling offers a viable method for introducing aryl, heteroaryl, or vinyl substituents at the 5-position. The reaction would proceed through the standard catalytic cycle of oxidative addition, transmetalation (activated by fluoride), and reductive elimination. researchgate.net
Table 3: General Conditions for Hiyama Coupling of Aryl Bromides This table illustrates typical conditions applicable to this compound.
| Organosilane (R'-SiR₃) | Catalyst | Activator | Solvent | Product (R') | Reference |
|---|---|---|---|---|---|
| Phenyltrimethoxysilane | Pd(OAc)₂ | TBAF | THF | Phenyl | nih.gov |
| Vinyltriethoxysilane | PdCl₂(PPh₃)₂ | TASF | Dioxane | Vinyl | core.ac.uk |
Decarboxylative Coupling Reactions
Decarboxylative coupling has emerged as a powerful strategy where a carboxylic acid is used as a coupling partner, extruding carbon dioxide as a byproduct. nih.govrsc.org For this reaction to occur with a substrate like this compound, it would first need to be hydrolyzed to its corresponding carboxylic acid, 5-bromopyridine-2-carboxylic acid.
This resulting pyridinecarboxylic acid could then serve as an organometallic precursor surrogate in a cross-coupling reaction. For instance, in the presence of a suitable catalyst (often copper or palladium) and an oxidant or co-catalyst, the carboxylate can undergo decarboxylation to form a pyridyl-metal intermediate, which then couples with another partner. nih.govchemrevlett.com This approach avoids the need to prepare more sensitive organometallic reagents separately. researchgate.net
Table 4: Conceptual Pathway for Decarboxylative Coupling
| Step | Description | Reagents/Catalyst | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1. Hydrolysis | Conversion of the methyl ester to the carboxylic acid. | NaOH or LiOH, H₂O | 5-Bromopyridine-2-carboxylic acid | - |
Grignard Reactions
The bromine atom of this compound can potentially be used to form a Grignard reagent, pyridylmagnesium bromide. researchgate.net However, this is highly problematic due to the presence of the methyl ester group. Grignard reagents are potent nucleophiles that readily attack esters to form tertiary alcohols (after workup). Therefore, any attempt to form the Grignard reagent from the starting material would likely result in an intermolecular reaction where the newly formed Grignard reagent attacks the ester of another molecule of the starting material.
Alternatively, this compound can be used as an electrophile in reactions with other, pre-formed Grignard reagents. In this scenario, the primary site of attack would be the electrophilic carbonyl carbon of the ester group. This would lead to a nucleophilic acyl substitution, followed by a second addition to the resulting ketone, yielding a tertiary alcohol. The bromo-substituent at the 5-position would typically remain untouched under these conditions unless a cross-coupling catalyst is also present.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction for pyridine and its derivatives, particularly when the ring is rendered electron-deficient by electron-withdrawing groups. wikipedia.org In this compound, the methyl carboxylate group at the 2-position, along with the inherent electron-deficient nature of the pyridine ring, activates the ring for nucleophilic attack. wikipedia.orgd-nb.info
The SNAr mechanism involves a two-step addition-elimination process. A nucleophile attacks an electron-deficient carbon atom of the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com For pyridines, the negative charge can be effectively delocalized onto the electronegative nitrogen atom, which significantly stabilizes the intermediate and facilitates the reaction. wikipedia.org In the second step, the leaving group (in this case, potentially the bromide) is expelled, and the aromaticity of the ring is restored. The positions ortho and para to the electron-withdrawing group are most activated.
Nucleophilic Vinylic Substitution (SNV) is a substitution reaction that occurs at an sp²-hybridized carbon of an alkene, which is distinct from the SNAr mechanism that occurs on an aromatic ring. acs.org The mechanism of SNV reactions can vary depending on the substrate, nucleophile, and reaction conditions. acs.orgacs.org
Three primary mechanistic pathways have been identified for SNV reactions: researchgate.net
Addition-Elimination (Ad-E): This is the most common pathway and is analogous to the SNAr mechanism. The nucleophile adds to the double bond, forming a carbanionic intermediate. Subsequent elimination of the leaving group yields the substitution product. The stereochemistry of this process can vary; if the intermediate has a lifetime sufficient for bond rotation, a mixture of stereoisomers can result. acs.org
SNVπ Mechanism: This is a concerted process where the nucleophile attacks the π-system of the alkene perpendicular to the plane of the molecule, leading to substitution with retention of stereochemistry. researchgate.net
SNVσ Mechanism: This is also a concerted process, but it involves an in-plane attack by the nucleophile on the C-X σ* antibonding orbital. This "backside" attack results in inversion of stereochemistry at the vinylic carbon. researchgate.netresearchgate.net
While SNV reactions are mechanistically interesting, substitution reactions on the pyridine ring of this compound proceed via the SNAr pathway due to its aromatic nature. researchgate.net
Role of Electron-Withdrawing Groups
The reactivity of the pyridine ring in this compound is significantly influenced by the presence of electron-withdrawing groups. The pyridine ring itself is a π-deficient aromatic system due to the electronegative nitrogen atom, which makes it susceptible to nucleophilic attack. mdpi.com The introduction of additional electron-withdrawing substituents, such as the bromo group at the 5-position and the methyl carboxylate group at the 2-position, further decreases the electron density of the ring. quora.com This deactivation of the ring enhances its reactivity towards nucleophiles. quora.comnih.gov
When an electron-withdrawing group is present on a haloarene, it withdraws electrons from the benzene (B151609) ring through resonance, creating electron deficiency at the ortho and para positions. This facilitates the attack of nucleophiles on these electron-deficient sites. quora.com In the case of this compound, both the bromo and methyl carboxylate groups contribute to this effect, making the pyridine ring more electrophilic and prone to nucleophilic aromatic substitution (SNAr) reactions. researchgate.netd-nb.info Studies on substituted pyridines have shown that electron-withdrawing groups increase the reduction potential, indicating a lower electron density on the ring. mdpi.com The enhanced reactivity due to electron-withdrawing groups has been demonstrated in various pyridine derivatives, where their presence facilitates reactions such as nucleophilic substitution. nih.govnih.gov
A computational study on the nucleophilic aromatic substitution of 5-bromo-1,2,3-triazines with phenols, a system analogous to bromopyridines, revealed a concerted SNAr mechanism. acs.org The presence of electron-withdrawing groups in these systems is crucial for the reaction to proceed.
Other Transformational Reactions
Preparation of Amines from Bromopyridine-2-carboxylate Derivatives
The synthesis of amines from bromopyridine derivatives is a crucial transformation in medicinal and materials chemistry. One of the most powerful and versatile methods for this conversion is the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds between aryl halides and a wide variety of amines, including primary and secondary amines. libretexts.org The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. organic-chemistry.org The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated product. libretexts.org
While direct Buchwald-Hartwig amination of this compound can be envisioned, related transformations on similar substrates are well-documented. For instance, 2-amino-5-bromopyridine (B118841) and its derivatives are important pharmaceutical intermediates that can be prepared from 2-aminopyridine (B139424) via N-acylation, bromination, and subsequent hydrolysis. researchgate.net Another synthetic route involves the reaction of 2-aminopyridine with phenyltrimethylammonium (B184261) tribromide in dichloromethane. google.com
A general representation of the Buchwald-Hartwig amination is shown below:
| Reactant 1 | Reactant 2 | Catalyst/Ligand/Base | Product |
| This compound | R¹R²NH | Pd catalyst, Phosphine ligand, Base | Methyl 5-(R¹R²N)-pyridine-2-carboxylate |
Table 1: General Scheme for Buchwald-Hartwig Amination
Reactions with Organometallic Reagents
This compound can react with various organometallic reagents, most notably Grignard reagents, to form new carbon-carbon bonds. sigmaaldrich.com The reaction of bromopyridines with Grignard reagents is a well-established method for the synthesis of alkyl- and aryl-substituted pyridines. organic-chemistry.orgresearchgate.net
A recent advancement in this area is the purple light-promoted radical coupling of bromopyridines with Grignard reagents. This method avoids the need for a transition metal catalyst and proceeds via a single electron transfer (SET) mechanism, generating a pyridyl radical. organic-chemistry.org This reaction is compatible with a wide range of Grignard reagents, including alkyl, aryl, and heteroaryl variants. organic-chemistry.org
The reaction of 2,5-dibromopyridine (B19318) with a Grignard reagent, followed by the addition of DMF, has been used to prepare 2-bromo-5-formylpyridine, demonstrating the selective reaction at one of the bromine-substituted positions. google.com
| Reactant 1 | Organometallic Reagent | Conditions | Product |
| This compound | R-MgX (Grignard Reagent) | Ether solvent | Methyl 5-R-pyridine-2-carboxylate |
| 2- or 4-Bromopyridines | Grignard Reagents | Purple light, Et₂O or Et₂O/THF | Alkyl- and arylpyridines |
Table 2: Reactions of Bromopyridines with Organometallic Reagents
Specialized Acylation Reactions
While the methyl ester of this compound is generally unreactive towards direct acylation, it can be a precursor to organometallic intermediates that then participate in acylation reactions. For example, conversion of the bromo-substituent to a Grignard or organolithium reagent would allow for subsequent reaction with acylating agents.
A relevant example is the preparation of 2-bromo-5-formylpyridine from 2,5-dibromopyridine. In this process, a Grignard reagent is formed at the 5-position, which then reacts with N,N-dimethylformamide (DMF) to yield the corresponding aldehyde. google.com This represents a formylation, which is a specific type of acylation.
The general mechanism for the reaction of organometallic reagents with esters involves an initial nucleophilic addition to the carbonyl group, followed by elimination of the alkoxy group to form a ketone. A second equivalent of the organometallic reagent can then add to the newly formed ketone. saskoer.ca To achieve a selective acylation to the ketone stage, specialized reagents or conditions are often required. saskoer.ca
Substitution and Elimination Reactions
The pyridine ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly due to the presence of electron-withdrawing groups that activate the ring towards nucleophilic attack. researchgate.netd-nb.info In an SNAr reaction, a nucleophile attacks the electron-deficient aromatic ring, forming a Meisenheimer complex, which then expels the leaving group (in this case, the bromide ion) to restore aromaticity.
Elimination reactions are less common for aryl halides like this compound under typical conditions. Elimination reactions, such as E1 and E2, generally require an sp³-hybridized carbon adjacent to the carbon bearing the leaving group, from which a proton can be abstracted. youtube.comlibretexts.orgmasterorganicchemistry.com In aromatic systems, the carbon atoms are sp²-hybridized, and the C-H bonds are stronger and less accessible for abstraction by a base. However, under very harsh conditions or via benzyne-type intermediates, elimination-addition reactions can occur on aromatic rings.
| Reaction Type | General Mechanism | Key Features for this compound |
| SNAr | Addition of a nucleophile to the aromatic ring followed by elimination of the leaving group. | Activated by electron-withdrawing groups (bromo and methyl carboxylate). |
| Elimination (E1/E2) | Removal of a leaving group and a proton from adjacent carbons to form a double bond. | Generally not favored for aryl halides. |
Table 3: Substitution and Elimination Reactions
Rearrangement Reactions Involving Pyridine Scaffolds
The pyridine scaffold can undergo several types of rearrangement reactions, often under specific conditions. Two notable examples are the Zincke reaction and the Smiles rearrangement.
The Zincke reaction involves the transformation of a pyridine into a pyridinium (B92312) salt by reaction with 2,4-dinitrochlorobenzene and a primary amine. wikipedia.org This reaction proceeds through the opening of the pyridinium ring to form a "Zincke imine" intermediate, which can then undergo various transformations, including ring-closing to form a new pyridinium salt or other functionalized products. digitellinc.comchemrxiv.orgresearchgate.net This reaction provides a pathway to functionalize the pyridine ring in ways that are not accessible through direct substitution. researchgate.net
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. wikipedia.org In the context of pyridine derivatives, this can involve the migration of an aryl group from a heteroatom (like sulfur or oxygen) to an adjacent carbon atom of the pyridine ring. researchgate.net Theoretical studies have elucidated the mechanism of the S-N type Smiles rearrangement on pyridine rings, showing it to be a kinetically feasible and thermodynamically favorable process. researchgate.netpublish.csiro.au The Truce-Smiles rearrangement is a variation where a strong base is used, and the aromatic ring does not require activation by an electron-withdrawing group. wikipedia.org There are also reports of Smiles rearrangements being used to synthesize polysubstituted pyridines. acs.org
| Rearrangement | Description | Relevance to Pyridine Scaffolds |
| Zincke Reaction | Transformation of a pyridine into a pyridinium salt, often involving ring-opening to a Zincke imine. | Allows for diverse functionalization of the pyridine ring. wikipedia.orgdigitellinc.comchemrxiv.orgresearchgate.netresearchgate.net |
| Smiles Rearrangement | Intramolecular nucleophilic aromatic substitution. | Enables the synthesis of fused heterocyclic systems and polysubstituted pyridines. wikipedia.orgresearchgate.netpublish.csiro.auacs.orgnih.gov |
Table 4: Rearrangement Reactions of Pyridine Scaffolds
Mechanistic Studies
The generally accepted mechanism for these cross-coupling reactions involves a catalytic cycle with a palladium center that shuttles between Pd(0) and Pd(II) oxidation states. nih.govwikipedia.org The primary elementary steps are:
Transmetalation (for Suzuki, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): In reactions like the Suzuki coupling, a nucleophilic organoboron species transfers its organic group to the Pd(II) center. wikipedia.org For C-N couplings, an amine coordinates to the palladium, followed by deprotonation to form a palladium amido complex. wikipedia.org
Reductive Elimination: This is the final step, where the two organic fragments on the Pd(II) center couple and are expelled, forming the new desired bond. This process regenerates the catalytically active Pd(0) species, allowing the cycle to continue. nih.govnih.gov
Each of these steps is profoundly influenced by the specific catalysts, ligands, and reaction conditions employed.
The success and efficiency of cross-coupling reactions involving this compound are critically dependent on the palladium catalyst and, most importantly, the associated ligands. Ligands are not mere spectators; they actively modulate the catalyst's stability, activity, and selectivity. nih.govnih.gov
Catalysts: Palladium sources such as Pd(OAc)₂ and Pd₂(dba)₃ are common precatalysts that are reduced in situ to the active Pd(0) species. Well-defined Pd(0) complexes like Pd(PPh₃)₄ are also used directly. mdpi.com For certain reactions, such as the Sonogashira coupling, a co-catalyst, typically a copper(I) salt, is used to facilitate the activation of the alkyne coupling partner.
Ligands: The choice of ligand is arguably the most crucial parameter for optimizing a cross-coupling reaction. Ligands influence the reaction by altering the steric and electronic properties of the palladium center. nih.gov
Electron-donating ligands increase the electron density on the palladium atom. This facilitates the oxidative addition step but can slow down the reductive elimination step. wikipedia.org
Sterically bulky ligands promote the reductive elimination step by creating steric pressure that favors the formation of the product and the lower-coordinate Pd(0) species. They also help to create a coordinatively unsaturated metal center, which is necessary for the reaction to proceed. wikipedia.orgnih.gov
N-Heterocyclic Carbenes (NHCs) have emerged as a powerful class of ligands, often outperforming traditional phosphines. Their strong σ-donating ability enhances the rate of oxidative addition, while their steric bulk promotes reductive elimination. The strong Pd-NHC bond also leads to highly stable and long-lived catalysts. nih.govresearchgate.netresearchgate.netnih.gov
| Ligand Class | Examples | Key Mechanistic Role | Typical Application |
|---|---|---|---|
| Monodentate Phosphines | P(t-Bu)₃, PPh₃, PCy₃ | Basic ligands used in early cross-coupling development. Steric bulk (e.g., P(t-Bu)₃) can promote reductive elimination. | General Suzuki, Heck, and Sonogashira reactions. |
| Bidentate Phosphines | BINAP, DPPF, XantPhos | Chelation can stabilize the catalyst and prevent undesirable side reactions. wikipedia.org Bite angle can influence the rate of reductive elimination. researchgate.netchemrxiv.org | Buchwald-Hartwig amination, Suzuki coupling. |
| Dialkylbiaryl Phosphines (Buchwald Ligands) | SPhos, XPhos, RuPhos | Highly electron-rich and sterically demanding, designed to accelerate both oxidative addition and reductive elimination. acs.orgnih.govresearchgate.net | Challenging Suzuki-Miyaura and Buchwald-Hartwig couplings, including reactions with aryl chlorides. nih.govnih.gov |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes, PEPPSI-type | Strong σ-donors that create highly active and thermally stable catalysts. nih.govnih.gov Promote oxidative addition and reductive elimination. researchgate.net | A broad range of cross-coupling reactions, often with high turnover numbers. researchgate.netacs.org |
Understanding the structure and energy of transition states is key to elucidating the reaction mechanism and the origins of catalytic efficiency. This is typically achieved through a combination of experimental techniques and computational modeling, such as Density Functional Theory (DFT). mdpi.commdpi.comresearchgate.net
For reactions involving this compound, the oxidative addition of the C-Br bond to the Pd(0) center is a critical step. Computational studies on similar aryl halides have characterized two main types of transition states for this step: a three-centered, non-polar transition state and a more polarized, SₙAr-like transition state. rsc.org The preferred pathway can depend on the electronic nature of the substrate and the ligand. The electron-withdrawing nature of the pyridine ring and the carboxylate group in this compound likely influences the charge distribution in this transition state.
Experimental methods are also employed to probe the nature of transition states and identify the rate-determining step. One powerful technique is the measurement of Kinetic Isotope Effects (KIEs) . By comparing the reaction rates of isotopically labeled and unlabeled substrates, one can determine if a particular bond is being broken in the rate-determining transition state. nih.gov For example, a significant ¹³C KIE at the carbon atom bonded to bromine would indicate that the C-Br bond cleavage during oxidative addition is part of the rate-determining step. nih.govnih.gov Studies on aryl bromides in Suzuki-Miyaura reactions have shown that oxidative addition to a monoligated Pd(0)-phosphine complex is the first irreversible and rate-determining step. nih.gov
| Method | Information Gained | Example Application |
|---|---|---|
| Density Functional Theory (DFT) | Calculates energies of intermediates and transition states; provides geometric structures of transition states. mdpi.comresearchgate.netnih.gov | Determining the activation barrier for oxidative addition or reductive elimination. nih.govnih.gov |
| Kinetic Isotope Effect (KIE) Studies | Identifies bond-breaking/forming events in the rate-determining step. acs.org | Confirming that C-Br bond cleavage is the rate-determining step in a Buchwald-Hartwig amination. nih.gov |
| Hammett Analysis | Probes the development of charge in the transition state by correlating reaction rates with electronic substituent parameters. chemrxiv.org | A negative rho (ρ) value suggests a buildup of positive charge at the reaction center in the transition state. chemrxiv.org |
Kinetic studies provide quantitative data on how reaction rates are affected by the concentrations of reactants, catalysts, and other species. This information is crucial for deducing the reaction mechanism and identifying the catalyst's resting state and the rate-determining step (RDS). nih.gov
In the context of palladium-catalyzed couplings of this compound, the observed reaction order with respect to each component can reveal which species are involved in the RDS.
A first-order dependence on the concentration of this compound and the Pd catalyst, and a zero-order dependence on the nucleophile (e.g., boronic acid or amine), is often indicative of oxidative addition being the slow, rate-determining step. nih.gov
Conversely, if the rate depends on the concentration of the nucleophile but is independent of the aryl bromide, this would suggest that a later step, such as transmetalation or reductive elimination, is rate-limiting. uzh.ch
Kinetic investigations of Buchwald-Hartwig aminations have revealed complex behavior. Studies have shown that the mechanism can be subtly dependent on the relative concentrations of the substrates, and that slow activation of the precatalyst can lead to an induction period, complicating kinetic analysis. nih.gov Reaction Progress Kinetic Analysis (RPKA) is a powerful tool used to unravel these complex scenarios and guide the rational design of more effective ligands. organic-chemistry.org For some Heck reactions, it has been found that the coordination and/or insertion of the olefin, rather than the oxidative addition of the aryl halide, can be the rate-determining step. researchgate.net
| Variable Changed | Effect on Rate if Oxidative Addition is RDS | Effect on Rate if Reductive Elimination is RDS |
|---|---|---|
| ↑ [this compound] | Increase | No Change |
| ↑ [Nucleophile] | No Change | Increase |
| ↑ [Catalyst] | Increase | Increase |
| More electron-donating ligand | Increase | Decrease |
| More sterically bulky ligand | May Increase (promotes L-Pd formation) | Increase |
Iv. Derivatization and Functionalization Strategies
Introduction of Diverse Functional Groups
The C-Br bond at the 5-position is particularly amenable to a variety of cross-coupling and substitution reactions, providing a powerful handle for molecular diversification.
The introduction of a nitrogen-containing substituent at the 5-position of Methyl 5-bromopyridine-2-carboxylate is a key transformation for the synthesis of compounds with potential biological activity. This is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This reaction allows for the formation of C-N bonds by coupling the aryl bromide with a wide range of primary and secondary amines. wikipedia.org The use of specific palladium catalysts and ligands is crucial for achieving high yields and accommodating a broad substrate scope. researchgate.net
Copper-catalyzed amination reactions also present a viable alternative for the synthesis of aminopyridine derivatives. researchgate.netrsc.org These methods can sometimes offer milder reaction conditions and a different reactivity profile compared to palladium-based systems. While direct amination of this compound is a feasible strategy, alternative routes starting from compounds like 2-amino-5-bromopyridine (B118841) are also employed in multistep syntheses. orgsyn.org
Table 1: Examples of Amination Reactions on Bromopyridine Systems
| Catalyst System | Amine Source | Reaction Type | Product Type | Reference |
| Palladium(II) acetate (B1210297) / Ligand | Primary/Secondary Amines | Buchwald-Hartwig | N-Aryl/Alkyl Aminopyridines | researchgate.net |
| Copper(I) oxide | Aqueous Ammonia | Copper-Catalyzed Amination | Aminopyridines | researchgate.net |
Note: This table provides a general overview of amination strategies applicable to bromopyridine scaffolds.
The introduction of alkyl groups at the 5-position of the pyridine (B92270) ring can be accomplished through various transition metal-catalyzed cross-coupling reactions. These methods are instrumental in creating new carbon-carbon bonds and expanding the structural diversity of the resulting molecules.
The Kumada coupling utilizes a Grignard reagent (R-MgBr) in the presence of a nickel or palladium catalyst to couple with the aryl bromide. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for forming C-C bonds, though the high reactivity of Grignard reagents can limit its functional group tolerance. wikipedia.org
The Negishi coupling employs an organozinc reagent (R-ZnX), which is generally more tolerant of various functional groups compared to Grignard reagents. Palladium or nickel catalysts are typically used to facilitate the coupling between the organozinc compound and the aryl bromide.
The Suzuki coupling , one of the most widely used cross-coupling reactions, involves the reaction of an organoboron reagent, such as a boronic acid or ester, with the aryl bromide in the presence of a palladium catalyst and a base.
While these are established methods for alkylation of aryl halides, specific examples detailing the alkylation of this compound require further investigation in the scientific literature. A novel approach using purple light to promote the coupling of bromopyridines with Grignard reagents has also been reported, offering a transition-metal-free alternative. organic-chemistry.org
The introduction of unsaturated carbon-carbon bonds, such as alkynes and alkenes, at the 5-position significantly broadens the synthetic utility of the pyridine scaffold, allowing for further transformations.
Ethynylation is most commonly achieved through the Sonogashira coupling reaction. organic-chemistry.org This palladium- and copper-co-catalyzed reaction couples a terminal alkyne with the aryl bromide, providing a direct route to 5-alkynylpyridine derivatives. organic-chemistry.orgscirp.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. organic-chemistry.org
Alkenylation can be accomplished via several palladium-catalyzed cross-coupling reactions:
The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. libretexts.orgwikipedia.org
The Stille reaction utilizes an organostannane reagent (vinylstannane) to couple with the aryl bromide, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.org This method is highly versatile, though the toxicity of tin compounds is a drawback. organic-chemistry.org
Table 2: Common Cross-Coupling Reactions for Ethynylation and Alkenylation
| Reaction Name | Coupling Partner | Catalyst System | Product Functional Group | Reference |
| Sonogashira Coupling | Terminal Alkyne | Palladium / Copper | Alkyne | organic-chemistry.org |
| Heck Reaction | Alkene | Palladium | Alkene | libretexts.org |
| Stille Reaction | Vinylstannane | Palladium | Alkene | organic-chemistry.org |
Carbonylation reactions introduce a carbonyl group, which can serve as a versatile handle for further synthetic manipulations. Palladium-catalyzed carbonylation of aryl halides like this compound can lead to the formation of carboxylic acid derivatives, esters, or amides, depending on the nucleophile used in the reaction. For instance, in the presence of carbon monoxide and an alcohol, an additional ester group can be introduced. Similarly, using an amine as the nucleophile results in the formation of an amide. The Stille reaction can also be adapted to include a carbon monoxide atmosphere, leading to the formation of ketones in a process known as Stille-carbonylative cross-coupling. wikipedia.org Carbonylative Suzuki couplings have also been reported for the synthesis of unsymmetrical arylpyridine ketones from 2-bromopyridine (B144113). researchgate.net
Synthesis of Complex Heterocyclic Systems
This compound is not only a substrate for functional group interconversion but also a valuable building block for the construction of more elaborate heterocyclic structures, most notably bipyridine derivatives.
Bipyridines are a class of privileged ligands in coordination chemistry and are integral components of many functional materials and catalysts. The 5,5'-disubstituted-2,2'-bipyridine motif is particularly important for creating functional materials for applications in photovoltaics and organic light-emitting diodes. nih.gov this compound can be utilized in homo-coupling reactions to synthesize symmetrical 5,5'-dicarbomethoxy-2,2'-bipyridine. More versatile are cross-coupling strategies that allow for the synthesis of unsymmetrical bipyridines.
Stille coupling is a documented method for the functionalization of 5,5'-dibromo-2,2'-bipyridine, showcasing the utility of C-Br bonds on the bipyridine scaffold for further derivatization. nih.govresearchgate.net While direct coupling of this compound to form bipyridines is a logical synthetic route, many reported syntheses of 5,5'-disubstituted bipyridines start from precursors like 2-chloro-5-aminopyridine. hhu.de The Negishi method has also been successfully employed in the high-yield synthesis of methyl-substituted 2,2'-bipyridines. orgsyn.org
Precursor for Pyridinone Derivatives
The transformation of 2-halopyridines into 2-pyridones is a fundamental reaction in heterocyclic chemistry. This compound can serve as a precursor for 5-bromo-2-pyridone derivatives, which are valuable scaffolds in medicinal chemistry. While direct hydrolysis can be challenging, modern catalytic systems have enabled this conversion under specific conditions.
One advanced methodology involves a ruthenium(II)-catalyzed reaction that facilitates the conversion of 2-bromopyridines into N-pyridyl-pyridin-2-ones. mdpi.com This process involves a complex domino reaction sequence that includes oxygen incorporation, a Buchwald-Hartwig type C-N coupling, and C-H bond activation. mdpi.com In this pathway, a ruthenium catalyst, in concert with reagents like potassium pivalate (B1233124) (KOPiv) and sodium carbonate (Na₂CO₃), activates the 2-bromopyridine substrate. mdpi.com The bromine at the C-2 position is ultimately replaced by an oxygen atom to form the pyridone carbonyl group. The reaction is sensitive to the electronic properties of the pyridine ring; substrates with electron-withdrawing groups tend to react more favorably than those with electron-donating groups. mdpi.com This suggests that the ester group in this compound would be compatible with, and potentially promote, this transformation.
| Reaction | Starting Material | Key Reagents | Product Type | Ref. |
| Catalytic C-O Bond Formation | Substituted 2-Bromopyridines | [RuCl₂(p-cymene)]₂, KOPiv, Na₂CO₃ | N-Aryl-2-Pyridones | mdpi.com |
This table outlines a representative catalytic system for converting 2-bromopyridines to 2-pyridones.
Formation of Polyhalogenated Pyridines
The synthesis of polyhalogenated pyridines from this compound presents a significant chemical challenge. The pyridine ring is inherently electron-deficient, and this effect is amplified by the electron-withdrawing nature of both the bromo and methyl carboxylate substituents. Consequently, direct electrophilic halogenation is generally difficult and requires harsh conditions, which may not be compatible with the ester functional group.
Historically, the vapor-phase bromination of pyridine at very high temperatures (300–500 °C) has been used to produce dibromopyridines, but such methods lack selectivity and are not suitable for functionalized substrates. google.com More sophisticated, modern approaches are required for controlled polyhalogenation. A plausible, albeit multi-step, strategy to introduce an additional halogen would involve nucleophilic aromatic substitution or functional group interconversion. For example, introducing a nitro group onto the ring, a common reaction for deactivated systems, could be followed by reduction to an amino group. The resulting aminobromopyridine derivative could then undergo a Sandmeyer reaction to introduce a second, different halogen atom (e.g., chlorine or iodine). This indirect approach circumvents the challenges of direct electrophilic attack on the deactivated ring.
| Step | Reaction Type | Typical Reagents | Intermediate/Product | Ref. |
| 1 | Nitration | H₂SO₄, HNO₃ | Nitro-5-bromopyridine-2-carboxylate derivative | orgsyn.org |
| 2 | Reduction | Fe, HCl or H₂, Pd/C | Amino-5-bromopyridine-2-carboxylate derivative | orgsyn.org |
| 3 | Sandmeyer Reaction | NaNO₂, HBr/CuBr | Dibromopyridine-2-carboxylate derivative | google.com |
This table illustrates a potential multi-step pathway for the synthesis of a polyhalogenated pyridine from a bromopyridine precursor.
Synthesis of Pyrrolopyrimidines
Pyrrolopyrimidine scaffolds are prevalent in numerous biologically active compounds. This compound is a suitable starting material for the synthesis of these fused heterocyclic systems, primarily through palladium-catalyzed cross-coupling reactions that construct the core structure.
A common strategy involves a Suzuki-Miyaura cross-coupling reaction. mdpi.com In this approach, the bromine atom at the C-5 position of the pyridine ring can be coupled with a suitably functionalized pyrrole-boronic acid or boronic ester. This key C-C bond-forming step connects the two heterocyclic rings. Following the coupling, the methyl ester at the C-2 position serves as a handle for the subsequent annulation to form the pyrimidine (B1678525) ring. This can be achieved by converting the ester to an amide, followed by cyclization with a suitable one-carbon synthon (e.g., formamide (B127407) or a formic acid equivalent) to close the pyrimidine ring, yielding the final pyrrolopyrimidine architecture. mdpi.com
| Step | Reaction Type | Reactants | Key Reagents/Catalyst | Product Type | Ref. |
| 1 | Suzuki Coupling | This compound, Pyrroleboronic ester | Pd catalyst (e.g., Pd(dppf)₂Cl₂), Base | Methyl 5-(pyrrol-yl)pyridine-2-carboxylate | mdpi.com |
| 2 | Amidation | Ester from Step 1, Amine | - | 5-(Pyrrol-yl)pyridine-2-carboxamide | - |
| 3 | Annulation/Cyclization | Amide from Step 2 | Formamide or similar C1 source | Pyrido[3,2-d]pyrrolopyrimidine | mdpi.com |
This table outlines a general synthetic sequence for constructing pyrrolopyrimidine derivatives.
Intermediate in 7-Benzylnaphthyridinone Synthesis
The naphthyridinone core is another important heterocyclic motif found in pharmacologically active molecules. This compound can function as a key intermediate in the synthesis of complex derivatives such as 7-benzylnaphthyridinones. The synthetic route requires the strategic conversion of the initial functional groups to build the second fused ring.
A viable pathway begins with the transformation of the pyridine substrate into a 3-aminopyridine (B143674) derivative, which is a crucial precursor for building the fused pyridinone ring. nih.gov This can be accomplished by first converting the methyl ester at C-2 into a carboxamide, followed by a Hofmann rearrangement to yield a 2-aminopyridine (B139424). The bromine at C-5 can then be subjected to a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, to introduce the necessary carbon framework. Alternatively, the 5-bromo position can be used to introduce an amino group via Buchwald-Hartwig amination. Once a suitably substituted 3-aminopyridine is obtained, a Gould-Jacobs or related cyclization reaction with a malonic acid derivative (e.g., diethyl benzylmalonate) can be employed to construct the second ring, leading directly to the naphthyridinone skeleton. Subsequent N-alkylation would install the benzyl (B1604629) group if not already present.
| Step | Reaction Type | Purpose | Example Reagents | Ref. |
| 1 | Functional Group Conversion | Formation of a 3-aminopyridine precursor from the starting material | 1. Amidation 2. Hofmann Rearrangement 3. Coupling at C-5 | - |
| 2 | Gould-Jacobs Cyclization | Construction of the second pyridinone ring | Diethyl ethoxymethylenemalonate or similar | nih.gov |
| 3 | Benzylation | Introduction of the benzyl group | Benzyl bromide, Base | - |
This table provides a strategic overview for the synthesis of a naphthyridinone core using a pyridine intermediate.
V. Advanced Characterization Techniques for Methyl 5 Bromopyridine 2 Carboxylate and Its Derivatives
Spectroscopic Analysis
Spectroscopic methodologies are fundamental in the analysis of methyl 5-bromopyridine-2-carboxylate, each offering unique insights into its atomic and molecular properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are routinely employed to confirm the identity and purity of this compound.
The proton NMR spectrum of this compound provides distinct signals corresponding to the aromatic protons and the methyl ester group. A reported ¹H NMR spectrum, recorded in dimethyl sulfoxide (B87167) (DMSO) at 400 MHz, displays the following key chemical shifts and coupling patterns. chemicalbook.com
The signal at 3.89 ppm is a singlet, integrating to three protons, which is characteristic of the methyl ester (-OCH₃) group. The aromatic region shows three distinct signals. The proton at the 6-position appears as a doublet at 8.86 ppm with a small coupling constant (J = 1.9 Hz), indicative of meta-coupling to the proton at the 4-position. The proton at the 4-position is observed as a doublet of doublets at 8.28 ppm, showing both ortho-coupling (J = 8.4 Hz) to the proton at the 3-position and meta-coupling (J = 2.4 Hz) to the proton at the 6-position. Finally, the proton at the 3-position appears as a doublet at 8.00 ppm with a coupling constant of 8.4 Hz, corresponding to ortho-coupling with the proton at the 4-position.
Interactive Data Table: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.86 | Doublet (d) | 1.9 | H-6 |
| 8.28 | Doublet of Doublets (dd) | 8.4, 2.4 | H-4 |
| 8.00 | Doublet (d) | 8.4 | H-3 |
| 3.89 | Singlet (s) | - | -OCH₃ |
Infrared (IR) Spectroscopy
Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the aromatic ring, the ester functional group, and the carbon-bromine bond.
Key expected vibrational frequencies include:
C=O Stretch: A strong absorption band characteristic of the ester carbonyl group, typically appearing in the region of 1720-1740 cm⁻¹.
C-O Stretch: An absorption band for the ester C-O bond, usually found in the 1200-1300 cm⁻¹ region.
Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the pyridine (B92270) ring vibrations.
Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
Aliphatic C-H Stretch: The C-H stretching of the methyl group is expected to be observed just below 3000 cm⁻¹.
C-Br Stretch: The carbon-bromine bond vibration typically appears in the fingerprint region, at lower wavenumbers, often between 500 and 600 cm⁻¹.
Interactive Data Table: Expected IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Functional Group |
| 3000 - 3100 | Aromatic C-H Stretch |
| 2850 - 2960 | Aliphatic C-H Stretch |
| 1720 - 1740 | Ester C=O Stretch |
| 1400 - 1600 | Aromatic C=C/C=N Stretches |
| 1200 - 1300 | Ester C-O Stretch |
| 500 - 600 | C-Br Stretch |
Mass Spectrometry (MS)
Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound.
Electrospray ionization is a soft ionization technique that typically results in the observation of the protonated molecule, [M+H]⁺. For this compound, with a molecular weight of 216.03 g/mol , the ESI-MS spectrum would be expected to show a prominent peak at m/z 217, corresponding to the [M+H]⁺ ion. The presence of a bromine atom is characteristically indicated by an isotopic peak at m/z 219, with an intensity ratio of approximately 1:1, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Indeed, a reported mass spectrometry characterization shows a molecular ion peak at m/z 216.14, which aligns with the expected molecular weight. chemicalbook.com
Further fragmentation in the mass spectrometer (MS/MS) could lead to the loss of the methoxy (B1213986) group (-OCH₃) resulting in a fragment ion at m/z 185/187, or the loss of the entire methoxycarbonyl group (-COOCH₃) to yield a fragment at m/z 157/159.
Interactive Data Table: Expected ESI-MS Data for this compound
| m/z | Assignment |
| 217 / 219 | [M+H]⁺ (Protonated Molecule) |
| 185 / 187 | [M+H - OCH₃]⁺ |
| 157 / 159 | [M+H - COOCH₃]⁺ |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is instrumental in confirming the molecular weight of a compound and can offer insights into its structure through analysis of fragmentation patterns.
In a typical GC-MS analysis of this compound, the molecule would first be separated from any impurities on a GC column. Upon entering the mass spectrometer, it would be ionized, commonly by electron impact (EI), leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured.
The molecular ion peak for this compound would be expected at an m/z corresponding to its molecular weight (approximately 216 g/mol ), taking into account the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br), which would result in a characteristic M+ and M+2 pattern of nearly equal intensity.
Loss of the methoxy group (-OCH₃): This would result in a fragment ion at m/z [M-31]⁺.
Loss of the entire ester group (-COOCH₃): This would lead to a fragment at m/z [M-59]⁺, corresponding to the 5-bromopyridinyl cation.
Cleavage of the bromine atom (-Br): This would produce a fragment at m/z [M-79/81]⁺.
Ring fragmentation: The pyridine ring itself can break apart in characteristic ways.
For a related compound, 3-bromopyridine-2-carbonitrile, the observed GC-MS fragmentation includes the molecular ion peak at m/z 184 and significant fragments at m/z 181, 103, 76, and 51. iucr.org This suggests that for this compound, fragments corresponding to the bromopyridine ring system would also be prominent.
Table 1: Predicted Major Fragment Ions in GC-MS of this compound
| Predicted Fragment Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) |
| [M]⁺ | 215 | 217 |
| [M-OCH₃]⁺ | 184 | 186 |
| [M-COOCH₃]⁺ | 156 | 158 |
| [M-Br]⁺ | 136 | 136 |
This table is predictive and based on general fragmentation patterns of related compounds.
Elemental Analysis (Anal. Calc. and Found)
Elemental analysis is a fundamental technique used to determine the elemental composition of a sample. It provides the percentage by weight of each element (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for confirming the empirical formula of a newly synthesized compound. The results are presented as "calculated" (Anal. Calc.), which are the theoretical percentages based on the molecular formula, and "found," which are the experimentally determined values. For a compound to be considered pure, the "found" values should be in close agreement with the "calculated" values, typically within ±0.4%.
For this compound, with the molecular formula C₇H₆BrNO₂, the theoretical elemental composition can be calculated as follows:
Carbon (C): (7 * 12.011) / 216.03 * 100% = 38.92%
Hydrogen (H): (6 * 1.008) / 216.03 * 100% = 2.80%
Nitrogen (N): (1 * 14.007) / 216.03 * 100% = 6.48%
While specific experimental "found" values for this compound are not available, published data for analogous pyridine carboxylic acid ester derivatives demonstrate the application of this technique. For instance, in the synthesis and characterization of various pyridine-2,6-dicarboxylic acid esters, elemental analysis was used to confirm the composition of the final products. mdpi.com
Table 2: Elemental Analysis Data for this compound
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 38.92 | Not Available |
| Hydrogen (H) | 2.80 | Not Available |
| Nitrogen (N) | 6.48 | Not Available |
Found values are not available in the reviewed literature but would be expected to be within ±0.4% of the calculated values for a pure sample.
Crystallographic Studies
X-ray Diffraction Analysis of Crystal Structures
X-ray diffraction (XRD) on single crystals is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and how it interacts with other molecules.
Although a specific crystal structure for this compound has not been reported, analysis of closely related bromopyridine derivatives provides valuable insight into the likely structural features. Studies on compounds like 6-bromopyridine-2-carbaldehyde (B14951) and 3-bromopyridine-2-carbonitrile reveal common packing motifs and intermolecular interactions driven by the pyridine nitrogen and the bromine substituent. iucr.orgmdpi.com
In the crystal lattice of a bromopyridine derivative, one can expect to find:
π-π Stacking: The aromatic pyridine rings are likely to stack on top of one another, a common stabilizing interaction in aromatic compounds. For example, in the crystal structure of 3-bromopyridine-2-carbonitrile, the centroid-centroid distance between stacked pyridine rings is 3.7893 Å. iucr.org
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites such as the pyridine nitrogen or the carbonyl oxygen of the ester group on an adjacent molecule.
Hydrogen Bonding: Although the parent molecule lacks strong hydrogen bond donors, weak C-H···O and C-H···N interactions are expected to play a role in the crystal packing.
The crystal structure of 6-bromopyridine-2-carbaldehyde, for instance, is monoclinic with the space group P2₁/a. mdpi.com The molecules are essentially planar, and the crystal packing is stabilized by a network of weak H···N, H···O, H···Br, and Br···Br interactions. mdpi.com It is plausible that this compound would adopt a similar crystalline arrangement.
Table 3: Crystallographic Data for an Analogous Compound (6-bromopyridine-2-carbaldehyde)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/a |
| a (Å) | 6.908 |
| b (Å) | 6.290 |
| c (Å) | 15.060 |
| β (°) | 95.57 |
| Z (molecules/unit cell) | 4 |
Data from the crystal structure of 6-bromopyridine-2-carbaldehyde, a structurally related compound. mdpi.com
Vi. Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. mdpi.com Investigations into pyridine (B92270) derivatives frequently employ DFT to predict geometries, vibrational frequencies, and electronic properties. nih.govnih.gov For instance, studies on related compounds like 2-bromo-5-methylpyridine (B20793) and ethyl 5-amino-2-bromoisonicotinate have utilized the B3LYP functional with various basis sets, such as 6-311++G(d,p) and 6-311+G(d,p), to achieve reliable results. nih.gov
Electronic structure analysis provides information on the distribution of electrons within the molecule. Natural Bond Orbital (NBO) analysis is a common technique used to study charge delocalization and hyperconjugative interactions, which contribute to molecular stability. For example, in 2-acetylamino-5-bromo-6-methylpyridine, NBO analysis has been used to investigate molecular reactivity and stability. nih.gov
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com
In a study of ethyl 5-amino-2-bromoisonicotinate, DFT calculations yielded a HOMO-LUMO energy gap of 4.0931 eV, indicating significant stability. nih.gov For the related compound 2-bromo-5-methylpyridine, HOMO-LUMO analysis was also used to determine its reactive and kinetically stable nature. The pictorial representations of these orbitals show the distribution of electron density, highlighting the regions most likely to be involved in chemical reactions. nih.gov
Table 1: Frontier Molecular Orbital (FMO) Data for a Related Compound Data for Ethyl 5-amino-2-bromoisonicotinate
| Parameter | Energy (eV) |
| EHOMO | -6.2700 |
| ELUMO | -2.1769 |
| Energy Gap (ΔE) | 4.0931 |
This interactive table provides the calculated energies of the frontier molecular orbitals for a structurally similar compound, as determined by DFT calculations at the B3LYP/6-311+G(d,p) level of theory. nih.gov
Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. mdpi.com These include ionization potential, electron affinity, electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). mdpi.com A higher electrophilicity index suggests a molecule is a good electrophile. nih.gov
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.netresearchgate.net The MEP surface displays regions of different electrostatic potential, typically color-coded: red indicates negative potential (electron-rich areas, susceptible to electrophilic attack), blue indicates positive potential (electron-poor areas, susceptible to nucleophilic attack), and green represents neutral potential. nih.gov For pyridine derivatives, MEP analysis can identify the most reactive sites. For instance, in studies of similar compounds, negative potential is often located over electronegative atoms like oxygen and nitrogen, while positive potential is found around hydrogen atoms. researchgate.netmdpi.com
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com These simulations provide detailed information on the dynamic behavior, conformational changes, and stability of molecular systems. tandfonline.comresearchgate.net In drug discovery, MD simulations are crucial for understanding how a ligand (like a derivative of Methyl 5-bromopyridine-2-carboxylate) interacts with a biological target, such as a protein or enzyme. mdpi.commdpi.com
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov These studies are applicable to derivatives of a parent compound, not the compound itself.
In a typical QSAR study, various molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for a set of molecules with known activities. nih.gov Statistical methods, such as multiple linear regression, are then used to build a model that correlates these descriptors with the observed activity. A statistically significant QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. mdpi.com QSAR studies have been successfully applied to various series of heterocyclic compounds, including derivatives of thiazole, to develop models that predict their anti-tumor activity. nih.gov
Vii. Research Applications and Future Directions
Pharmaceutical Research and Drug Discovery
The pyridine (B92270) scaffold is a common motif in many biologically active compounds, and Methyl 5-bromopyridine-2-carboxylate serves as a valuable starting material for the synthesis of novel therapeutic agents.
While direct synthesis of commercial antiviral or anticancer drugs from this compound is not extensively documented in publicly available literature, its structural analog, Methyl 5-bromopyrimidine-2-carboxylate, is recognized as a crucial building block in the development of such agents. chemimpex.com The pyrimidine (B1678525) and pyridine rings share certain electronic and structural similarities, suggesting the potential of this compound in similar synthetic strategies. The bromine atom at the 5-position provides a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse functional groups to build complex molecular architectures inherent to many antiviral and anticancer compounds.
The development of new treatments for neurological disorders is a pressing area of medical research. mdpi.com A related compound, Methyl 5-bromopyrimidine-2-carboxylate, has been identified as a key intermediate in the synthesis of pharmaceuticals targeting these conditions. chemimpex.com This suggests that the pyridine analog, this compound, could also be a valuable precursor for novel therapeutics aimed at neurological targets. The ability to modify the pyridine ring at multiple positions allows for the fine-tuning of molecular properties such as polarity, lipophilicity, and hydrogen bonding capacity, which are critical for brain penetration and target engagement.
The chemical scaffold of this compound lends itself to the generation of a diverse library of derivatives with a wide range of potential biological activities. Research into related heterocyclic compounds has demonstrated that the introduction of different substituents can lead to potent anti-inflammatory, antimicrobial, and anticancer agents.
Anti-inflammatory Activity: Derivatives of various carboxylates have shown significant anti-inflammatory properties in preclinical studies. nih.gov By modifying the carboxylate or the pyridine ring of this compound, it is plausible to develop novel anti-inflammatory agents.
Antimicrobial Activity: The search for new antimicrobial agents is critical in the face of growing antibiotic resistance. Studies on imidazo[4,5-b]pyridine derivatives, which can be synthesized from brominated pyridine precursors, have shown promising antibacterial activity. nih.gov This highlights a potential avenue for the development of new antimicrobial compounds starting from this compound.
Anticancer Activity: A wide variety of pyridine-containing compounds have been investigated for their anticancer properties. The synthesis of novel thiazole-5-carboxamide (B1230067) derivatives and acetylated 5-aminosalicylate-thiazolinone hybrids has yielded compounds with significant anticancer activity. mdpi.comnih.gov These examples showcase the potential for developing new anticancer agents through the chemical modification of pyridine-based structures like this compound.
Below is a table summarizing the potential activities of derivatives based on related compound classes.
| Biological Activity | Compound Class | Research Finding |
| Anti-inflammatory | Metal-based carboxylate derivatives | Significant inhibition of paw edema in animal models. nih.gov |
| Antimicrobial | Imidazo[4,5-b]pyridine derivatives | Activity against Gram-positive bacteria. nih.gov |
| Anticancer | Thiazole-5-carboxamide derivatives | Inhibition of cancer cell lines such as A-549, Bel7402, and HCT-8. mdpi.com |
| Anticancer | Acetylated 5-aminosalicylate-thiazolinone hybrids | Cytotoxicity towards various cancer cell lines. nih.gov |
A significant application of pyridine derivatives is in the development of inhibitors for HIV-1 integrase, a key enzyme in the viral life cycle. nih.gov Research has shown that a closely related compound, methyl 5-bromo-2-chloronicotinate, can be used as a starting material for the synthesis of potent HIV-1 integrase inhibitors. nih.gov The synthetic route involves a Negishi coupling reaction to introduce a substituted benzyl (B1604629) group, a common feature in many integrase inhibitors. This highlights the potential of this compound as a valuable intermediate in the synthesis of this important class of antiviral drugs.
There is no publicly available scientific literature that substantiates the claim that this compound is a direct precursor to the anticancer agent Lonafarnib. The synthesis of Lonafarnib has been described through various routes, none of which appear to utilize this specific starting material. researchgate.net
Agrochemical Development
The utility of this compound extends beyond pharmaceuticals into the realm of agrochemicals. A structurally similar compound, Methyl 5-bromopyrimidine-2-carboxylate, is utilized in the formulation of agrochemicals, contributing to the development of effective herbicides and fungicides. chemimpex.com This suggests a potential application for this compound in the synthesis of novel crop protection agents. The pyridine core is present in a number of commercial pesticides, and the ability to introduce various functional groups onto the brominated pyridine ring could lead to the discovery of new and effective agrochemicals.
Biochemical Research
The pyridine nucleus is a common feature in many biologically active molecules, making its derivatives, such as this compound, valuable tools in biochemical research. medchemexpress.com
While specific studies detailing the direct use of this compound in enzyme interaction and metabolic pathway studies are not prevalent, its role as a synthetic intermediate is crucial. The modification of this compound allows for the creation of a diverse library of molecules that can be screened for inhibitory or modulatory effects on various enzymes. For example, a related compound, Methyl 5-bromopyrimidine-2-carboxylate, is employed by researchers in the study of enzyme interactions and metabolic pathways, which can provide insights for developing new therapeutic strategies. chemimpex.com This highlights the potential for derivatives of this compound to be used as probes to elucidate the mechanisms of complex biological processes.
Advanced Materials Science
The rigid and aromatic nature of the pyridine ring, combined with the reactive handles offered by the bromo and carboxylate groups, makes this compound an attractive building block for the synthesis of advanced materials with unique properties.
Pyridine-based polymers are of interest due to their potential for applications in areas such as conductive materials and materials with high thermal stability. dntb.gov.uaresearchgate.net The synthesis of polymers incorporating pyridine units can lead to materials with tailored electronic and physical properties. While direct polymerization of this compound is not commonly reported, its functional groups allow it to be incorporated into polymer chains as a monomer or a modifying agent. For instance, the bromine atom can be utilized in cross-coupling reactions to form carbon-carbon bonds, a key step in the synthesis of conjugated polymers which are often conductive. medchemexpress.com The ester group can be hydrolyzed to a carboxylic acid, which can then be used to form polyesters or polyamides. The incorporation of the bromopyridine moiety can enhance the thermal stability and flame retardancy of the resulting polymers.
The elongated and rigid structure of molecules containing pyridine rings makes them suitable candidates for the synthesis of liquid crystals. mdpi.com Research has shown that biphenyl (B1667301) derivatives with a terminal pyridine group can exhibit liquid crystalline properties. The synthesis often involves Suzuki cross-coupling reactions where a bromopyridine derivative is a key reactant. mdpi.com Although specific studies on liquid crystals derived directly from this compound are limited, its structure provides the necessary core for the design and synthesis of new liquid crystalline materials. By modifying the ester group and performing coupling reactions at the bromine position, researchers can create novel molecules with the potential for thermotropic liquid crystal behavior.
Diagnostic Agent Development
The development of targeted imaging agents is a critical area of medical research, enabling non-invasive diagnosis and monitoring of diseases. Pyridine derivatives have shown promise as scaffolds for the development of such agents, particularly for Positron Emission Tomography (PET). mdpi.comnih.gov PET is a powerful imaging technique that relies on the detection of radiation from positron-emitting radionuclides incorporated into biologically active molecules.
The synthesis of PET radiotracers often involves the introduction of a fluorine-18 (B77423) (¹⁸F) atom onto a precursor molecule. Bromopyridine derivatives are frequently used as precursors in these radiosyntheses, where the bromine atom is displaced by the ¹⁸F in a nucleophilic substitution reaction. frontiersin.org While direct applications of this compound in clinically used PET ligands are not yet established, its structure makes it a highly plausible candidate as a precursor for the development of novel PET imaging agents. The ability to modify the ester group to attach to various targeting vectors, coupled with the potential for radiofluorination at the bromo-position, opens up avenues for creating new probes for imaging a wide range of biological targets, such as receptors and enzymes, implicated in various diseases.
Emerging Research Areas
The photophysical properties of pyridine derivatives are highly tunable based on the nature and position of substituents on the pyridine ring. For derivatives of this compound, the interplay between the electron-withdrawing ester group, the bromine atom, and potentially other introduced functional groups can lead to interesting fluorescent behaviors.
Research into related pyridine-based fluorescent compounds has shown that the introduction of electron-donating or electron-withdrawing groups can significantly influence the internal charge transfer (ICT) state of the pyridine ring, thereby enhancing fluorescence. For instance, studies on various substituted pyridines have demonstrated that modifications can lead to compounds with strong fluorescence in organic solvents. The presence of a bromine atom, as in this compound, can influence the photophysical properties through the heavy-atom effect, which can enhance intersystem crossing from the singlet excited state to the triplet state, potentially leading to phosphorescence or influencing the fluorescence quantum yield.
While specific photophysical data for derivatives of this compound are not yet widely published, data from structurally analogous pyridine derivatives can provide insights into their potential properties. For example, the position of substituents on the pyridine ring is known to affect fluorescence intensity. In some classes of pyridine derivatives, the introduction of a methyl or amino group has been shown to increase fluorescence intensity, while a nitro group tends to quench fluorescence.
Table 1: Photophysical Properties of Selected Pyridine-Based Fluorescent Derivatives
| Compound/Derivative Class | Excitation Maxima (λex, nm) | Emission Maxima (λem, nm) | Quantum Yield (Φ) | Key Structural Features |
| Donor-π-Acceptor Pyridine Dyes | 350-450 | 450-600 | Variable | Presence of electron-donating and accepting groups |
| Aminopyridine Derivatives | ~390 | ~480-485 | 0.01-0.44 | Amino group substitution |
| Pyridine-Carbazole Acrylonitriles | 378-396 | 540-604 | (Solid State) | Extended π-conjugation with carbazole |
This table presents generalized data for classes of pyridine derivatives to illustrate the range of photophysical properties achievable and is not specific to this compound derivatives.
Future research will likely focus on the synthesis of a variety of derivatives of this compound and the detailed characterization of their absorption and emission spectra, fluorescence quantum yields, and lifetimes. Understanding these fundamental properties is the first step toward their application in areas such as organic light-emitting diodes (OLEDs) and bio-imaging.
Environment-sensitive probes, also known as solvatochromic dyes, are molecules whose absorption or emission spectra are sensitive to the polarity of their surrounding environment. This property makes them valuable tools for studying biological systems, such as cell membranes, and for sensing applications. The design of such probes often incorporates a "push-pull" system, where an electron-donating group (push) and an electron-accepting group (pull) are connected by a π-conjugated system.
Derivatives of this compound are promising candidates for the development of environment-sensitive probes. The pyridine ring itself can act as an electron acceptor, and the carboxylate group further enhances this property. By introducing suitable electron-donating groups at other positions on the pyridine ring, it is possible to create a push-pull architecture. The resulting intramolecular charge transfer (ICT) upon photoexcitation would be sensitive to the solvent polarity, leading to solvatochromic shifts in the fluorescence emission.
The general principle behind solvatochromism in such probes is that in polar solvents, the excited state with a larger dipole moment is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. Conversely, in nonpolar solvents, a blue-shift (hypsochromic shift) is often observed.
While specific studies on environment-sensitive probes derived from this compound are still emerging, research on other pyridine-based solvatochromic dyes provides a strong foundation. For instance, styrylpyridinium dyes have been shown to exhibit significant solvatochromism, with their absorption maxima shifting in response to solvent polarity.
Table 2: Solvatochromic Shift of a Hypothetical Pyridine-Based Probe in Different Solvents
| Solvent | Polarity (ET(30)) | Emission Maxima (λem, nm) |
| n-Hexane | 30.9 | 450 |
| Toluene (B28343) | 33.9 | 465 |
| Dichloromethane | 40.7 | 490 |
| Acetone | 42.2 | 505 |
| Ethanol | 51.9 | 530 |
| Water | 63.1 | 560 |
This table illustrates the expected trend of a solvatochromic probe and is not based on experimental data for a specific this compound derivative.
Future research in this area will involve the rational design and synthesis of derivatives of this compound with tailored electron-donating groups to optimize their solvatochromic properties. The sensitivity and range of their response to different environments will be crucial for their application as probes for studying lipid bilayers, protein binding sites, and other microenvironments in biological and chemical systems.
Viii. Conclusion and Outlook
Summary of Key Research Findings
Methyl 5-bromopyridine-2-carboxylate has been firmly established as a valuable intermediate in organic synthesis. Research has primarily focused on its utility as a building block for the introduction of the 5-bromopyridine-2-carbonyl moiety into larger molecules. Key findings from various studies indicate its crucial role in the synthesis of compounds with potential biological activity.
The reactivity of the bromine atom at the 5-position allows for a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This has been exploited in the synthesis of diverse molecular scaffolds. The methyl ester at the 2-position provides a handle for further functionalization, such as amidation or reduction, to introduce additional diversity into the target molecules.
Its application as an intermediate is particularly noted in the development of novel pharmaceuticals, including potential antiviral and anticancer agents, as well as compounds targeting neurological disorders. chemimpex.com In the agrochemical sector, it serves as a precursor for the synthesis of innovative herbicides and fungicides. chemimpex.com
Identification of Research Gaps
Despite its utility, the full potential of this compound remains to be explored. A significant research gap lies in the limited number of studies detailing the synthesis of a wide variety of derivatives and their subsequent biological evaluation. While its role as an intermediate is acknowledged, comprehensive structure-activity relationship (SAR) studies on compound libraries derived from this starting material are not extensively reported in publicly available literature.
Furthermore, there is a lack of research into the development of more sustainable and efficient synthetic routes to this compound itself. While established methods exist, the exploration of greener catalysts, milder reaction conditions, and continuous flow processes could enhance its accessibility and reduce the environmental impact of its production. Another underexplored area is its application in materials science, with only general mentions of its potential use in synthesizing polymers with unique properties. chemimpex.com
Future Research Directions
Future research efforts concerning this compound should be directed towards several promising avenues. A primary focus should be on the systematic exploration of its reactivity in a broader range of chemical transformations. This includes investigating its participation in novel cross-coupling reactions, C-H activation, and multicomponent reactions to rapidly generate molecular complexity.
The synthesis of diverse libraries of compounds derived from this compound for high-throughput screening is a critical next step. This would enable the identification of new lead compounds for drug discovery programs targeting a wider range of diseases. Specifically, its potential in the development of kinase inhibitors and compounds targeting protein-protein interactions could be a fruitful area of investigation.
In the realm of agrochemicals, future work could focus on designing and synthesizing novel pesticides with improved efficacy, selectivity, and environmental profiles, using this compound as a key starting material. Additionally, a more concerted effort is needed to explore its applications in materials science, such as in the synthesis of functional polymers, organic light-emitting diodes (OLEDs), and metal-organic frameworks (MOFs).
Potential Impact on Chemical and Pharmaceutical Industries
The continued and expanded use of this compound is poised to have a significant impact on the chemical and pharmaceutical industries. As a versatile building block, it can streamline the synthesis of complex drug candidates, potentially reducing the time and cost associated with drug development. The pyridine (B92270) scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. nih.gov The availability of functionalized pyridine derivatives like this one is therefore of high value.
In the pharmaceutical sector, the development of new drugs for cancer, infectious diseases, and neurological disorders is a constant priority. This compound provides a readily available starting point for the synthesis of novel molecules that could address unmet medical needs. Its role in the synthesis of oxazolidinone derivatives with antibacterial activity is an example of its potential contribution. googleapis.com
For the agrochemical industry, the need for new and effective crop protection agents is driven by the challenges of resistance and the demand for increased food production. The use of this compound in the development of next-generation herbicides and fungicides can contribute to global food security. The versatility of this compound allows for the fine-tuning of molecular properties to optimize for target specificity and reduce off-target effects.
Q & A
Basic: What are the established synthetic routes for Methyl 5-bromopyridine-2-carboxylate?
Methodological Answer:
The compound is typically synthesized via two primary routes:
Esterification of 5-bromopyridine-2-carboxylic acid : Reacting the carboxylic acid derivative (5-bromopyridine-2-carboxylic acid) with methanol in the presence of thionyl chloride (SOCl₂) or other acid catalysts. For example, a similar protocol for the ethyl ester involves refluxing the acid in ethanol with SOCl₂, followed by solvent removal and purification via column chromatography (hexane/ethyl acetate) .
Suzuki-Miyaura Cross-Coupling : this compound can act as a coupling partner in cross-coupling reactions. For instance, it reacts with benzeneboronic acid under palladium catalysis to form biphenyl derivatives after hydrolysis .
Basic: What purification techniques are recommended for this compound?
Methodological Answer:
- Column Chromatography : Silica gel chromatography with a hexane/ethyl acetate gradient (e.g., 2:1 to 1:1 ratio) effectively isolates the compound from unreacted starting materials or by-products .
- Recrystallization : Using polar solvents like ethanol or methanol can yield high-purity crystals.
- Distillation : For large-scale syntheses, fractional distillation under reduced pressure may be employed, given the compound’s moderate boiling point.
Basic: How is the structure of this compound characterized?
Methodological Answer:
- NMR Spectroscopy : -NMR peaks include a singlet for the methyl ester (~3.9 ppm) and distinct aromatic signals for the pyridine ring (e.g., 8.8 ppm for H-3 and 8.0 ppm for H-4/H-6) .
- Elemental Analysis : Confirms the molecular formula (CHBrNO) and purity (>98%) .
- Mass Spectrometry : ESI-MS or GC-MS shows a molecular ion peak at m/z 216.03 (M) .
Advanced: How does the bromine substituent influence reactivity in cross-coupling reactions?
Methodological Answer:
The bromine atom at the 5-position serves as a leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Its electron-withdrawing effect activates the pyridine ring for nucleophilic aromatic substitution (SNAr) or metal insertion. For example:
- In Suzuki reactions, bromine facilitates oxidative addition of Pd(0) to form a Pd(II) intermediate, enabling coupling with boronic acids .
- Competing pathways (e.g., debromination) may occur under high-temperature or strongly basic conditions, requiring optimization of catalyst loading (e.g., 5% Pd/C) and reaction time .
Advanced: How can this compound be utilized in organometallic chemistry?
Methodological Answer:
The carboxylate group acts as a bidentate ligand in coordination complexes. For example:
- Triphenylantimony(V) Complexes : The compound forms [Sb(CH)(CHBrNO)], where the carboxylate oxygen atoms coordinate with antimony in a distorted trigonal-bipyramidal geometry. Such complexes are stabilized by C–H⋯Br hydrogen bonds and intermolecular interactions .
- Catalytic Applications : These complexes may serve as precursors for asymmetric catalysis or materials science applications.
Advanced: What strategies optimize the yield of this compound in esterification?
Methodological Answer:
- Catalyst Selection : Thionyl chloride (SOCl₂) or sulfuric acid enhances esterification efficiency compared to milder agents .
- Solvent Choice : Anhydrous methanol minimizes hydrolysis of the ester product.
- Temperature Control : Reflux conditions (65–70°C) ensure complete reaction without thermal decomposition.
- Excess Reagent Use : A 2:1 molar ratio of methanol to carboxylic acid drives the reaction to completion .
Advanced: How to address contradictions in reported spectroscopic data for derivatives?
Methodological Answer:
Discrepancies in NMR or MS data often arise from:
- Solvent Effects : Deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) shift proton signals.
- Tautomerism : Keto-enol tautomerism in derivatives may cause peak splitting.
- Resolution Limits : Low-field NMR (e.g., 300 MHz vs. 500 MHz) affects signal clarity.
Troubleshooting Steps :
Compare data with authentic samples or computational models (e.g., DFT simulations).
Repeat synthesis under strictly anhydrous/inert conditions to exclude side reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
